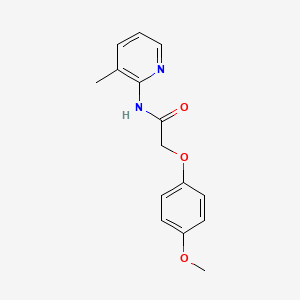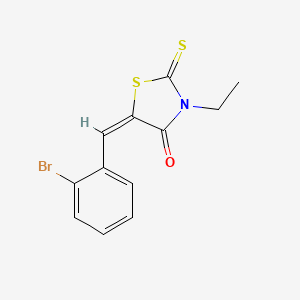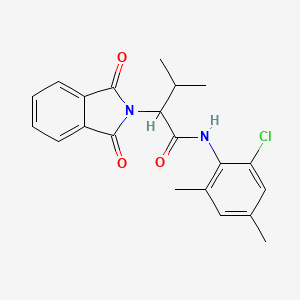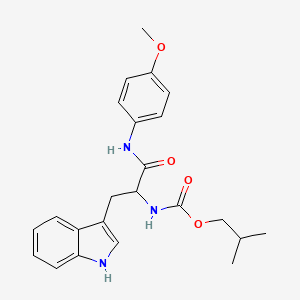![molecular formula C20H13Cl3N2O2 B4894984 bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
作用机制
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of a wide range of bacterial and fungal species, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One advantage of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its reliability and consistency. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a wide range of biological activity, making it a versatile compound for use in a variety of lab experiments. However, one limitation of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types, making it important to use caution when handling and using this compound in lab experiments.
未来方向
There are a number of future directions for research on bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new cancer therapies based on the ability of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime to inhibit the growth of cancer cells. In addition, further research is needed to fully understand the mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime and its potential toxicity. This research will be important for the development of safe and effective therapies based on this compound.
合成方法
The synthesis of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then reacted with 2-chloroaniline in the presence of sodium hydroxide to yield bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
科学研究应用
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)25-27-20(26)24-18-4-2-1-3-17(18)23/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLIZFTRWBQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)


![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)

![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)


![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)

![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)